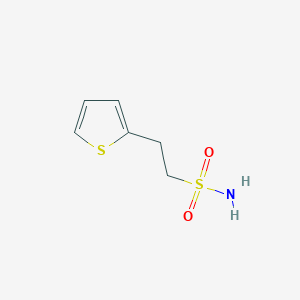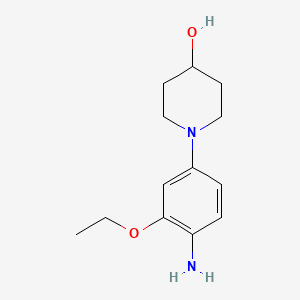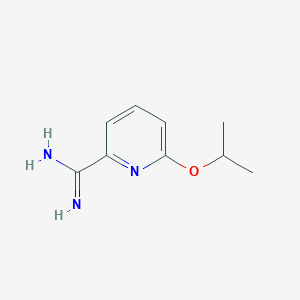
6-(Propan-2-yloxy)pyridine-2-carboximidamide
Descripción general
Descripción
“6-(Propan-2-yloxy)pyridine-2-carboximidamide” is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 . It is also known as a P2Y2 receptor agonist.
Molecular Structure Analysis
The molecular structure of “6-(Propan-2-yloxy)pyridine-2-carboximidamide” consists of a pyridine ring with a carboximidamide group at the 2-position and a propan-2-yloxy group at the 6-position .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Crystal Structures of N'-Aminopyridine-2-carboximidamide : The study by Meva, F. E., Prior, T., Evans, D. J., & Mang, E. R. (2017) focuses on the crystal structures of N'-aminopyridine-2-carboximidamide and its derivatives. These compounds exhibit intermolecular hydrogen-bonding interactions, forming unique networks and chains, which are crucial for understanding molecular interactions in crystallography (Meva, F. E. et al., 2017).
Chemical Synthesis and Properties
- Ether Derivatives as Efficient Fe(III) Extractants : Wojciechowska, I., Wieszczycka, K., Wojciechowska, A., & Aksamitowski, P. (2019) explored the use of N-decoxy-1-(pyridin-3-yl)ethanoimine and related compounds as novel extraction agents for Fe(III) recovery. Their research demonstrates the compounds' potential in solvent extraction processes, emphasizing their role in complexation mechanisms (Wojciechowska, I. et al., 2019).
Molecular Geometry and Interactions
- Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine : Rodi, Y., Luis, S., Martí, I., Martí‐Centelles, V., & Ouzidan, Y. (2013) investigated the molecular geometry and intermolecular interactions of a related compound. This study contributes to the understanding of how these compounds crystallize and interact at the molecular level (Rodi, Y. et al., 2013).
Applications in Coordination Chemistry
- Complexation to Cadmium(II) of a Tetradentate Ligand : Hakimi, M., Mardani, Z., Moeini, K., Schuh, E., & Mohr, F. (2013) focused on the complexation of a related compound with Cadmium(II). Their findings reveal the structural features and potential applications of these compounds in coordination chemistry (Hakimi, M. et al., 2013).
Material Science Applications
- Synthesis and Characterization of Novel Polyimides : Wang, X., Li, Y., Ma, T., Zhang, S., & Gong, C. (2006) synthesized novel polyimides using a pyridine-containing aromatic dianhydride monomer, highlighting the material properties and potential applications in various industrial contexts (Wang, X. et al., 2006).
Propiedades
IUPAC Name |
6-propan-2-yloxypyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6(2)13-8-5-3-4-7(12-8)9(10)11/h3-6H,1-2H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRUFDONBJOZJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=N1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Propan-2-yloxy)pyridine-2-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



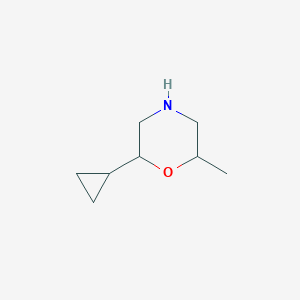
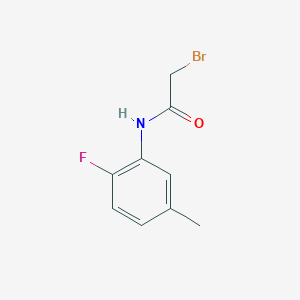
![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B1375120.png)
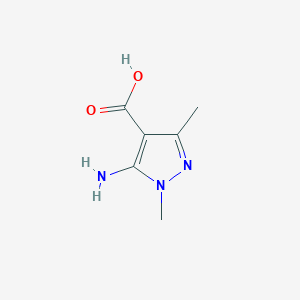
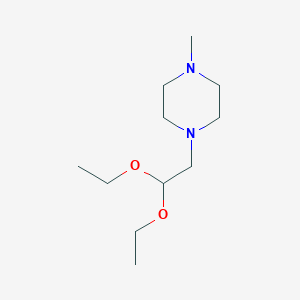
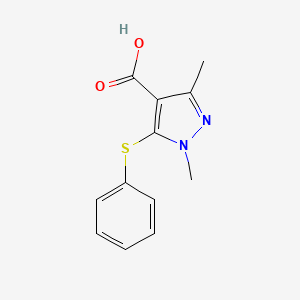
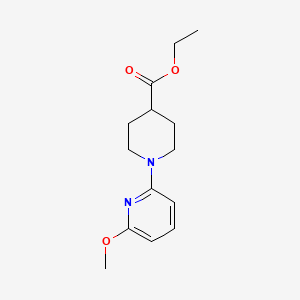
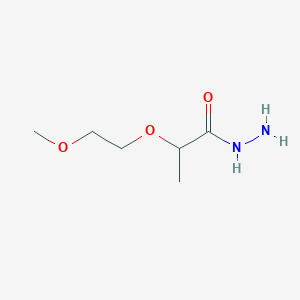
![3-[(2-Amino-4-fluorophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1375134.png)
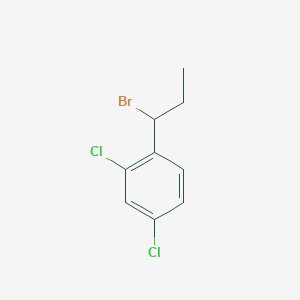
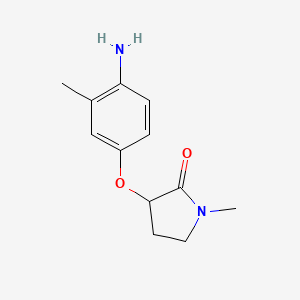
![Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate](/img/structure/B1375139.png)
